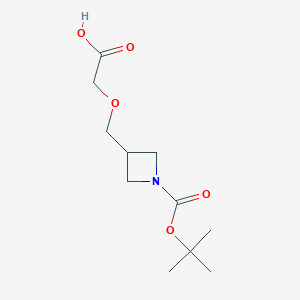
3-Carboxymethoxymethylazetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow chemistry techniques and continuous processing may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential as a drug candidate or as a precursor in drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under physiological conditions, revealing the active azetidine moiety, which can then exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}acetic acid : This compound has a pyrrolidine ring instead of an azetidine ring.
2-({1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid): This compound features a similar structure but with a different position of the acetic acid moiety.
2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid): This compound includes a phenyl group, adding to its structural complexity.
Uniqueness
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the Boc-protected azetidine ring and the methoxyacetic acid moiety provides a versatile scaffold for further chemical modifications and potential biological activity.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]acetic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-8(5-12)6-16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
HTJXSYFJLGCUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















